molecular formula C22H21BrN4 B11225873 7-(4-bromophenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-bromophenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11225873
M. Wt: 421.3 g/mol
InChI Key: FTFUPQHGXOOWLQ-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a methylpropyl group, and a phenyl group attached to a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the cyclization of a 3-aminothiophene-2-carboxamide with a formamide to construct the pyrrolopyrimidine core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solution-phase parallel synthesis can be employed to produce a library of analogues, allowing for the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

7-(4-bromophenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(4-bromophenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the methylpropyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H21BrN4

Molecular Weight

421.3 g/mol

IUPAC Name

7-(4-bromophenyl)-N-(2-methylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H21BrN4/c1-15(2)12-24-21-20-19(16-6-4-3-5-7-16)13-27(22(20)26-14-25-21)18-10-8-17(23)9-11-18/h3-11,13-15H,12H2,1-2H3,(H,24,25,26)

InChI Key

FTFUPQHGXOOWLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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